Aciculatin

説明

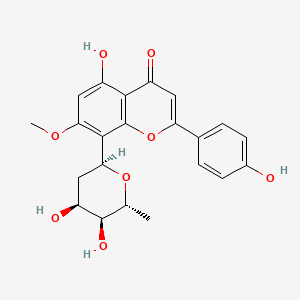

8-[(2S,4S,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]-5-hydroxy-2-(4-hydroxyphenyl)-7-methoxychromen-4-one has been reported in Chrysopogon aciculatus and Poaceae with data available.

structure given in first source; isolated from the plant Chrysopogon aciculatis

Structure

2D Structure

3D Structure

特性

CAS番号 |

134044-97-6 |

|---|---|

分子式 |

C22H22O8 |

分子量 |

414.4 g/mol |

IUPAC名 |

8-[(2S,4S,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]-5-hydroxy-2-(4-hydroxyphenyl)-7-methoxychromen-4-one |

InChI |

InChI=1S/C22H22O8/c1-10-21(27)15(26)9-18(29-10)20-17(28-2)8-14(25)19-13(24)7-16(30-22(19)20)11-3-5-12(23)6-4-11/h3-8,10,15,18,21,23,25-27H,9H2,1-2H3/t10-,15+,18+,21-/m1/s1 |

InChIキー |

RUTGHCUXABPJTJ-VAXHSPNUSA-N |

異性体SMILES |

C[C@@H]1[C@H]([C@H](C[C@H](O1)C2=C(C=C(C3=C2OC(=CC3=O)C4=CC=C(C=C4)O)O)OC)O)O |

正規SMILES |

CC1C(C(CC(O1)C2=C(C=C(C3=C2OC(=CC3=O)C4=CC=C(C=C4)O)O)OC)O)O |

外観 |

Solid powder |

他のCAS番号 |

134044-97-6 |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

8-(2,6-dideoxy-ribo-hexopyranosyl)-5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-4H-1-benzopyran-4-one sesquihydrate aciculatin |

製品の起源 |

United States |

Foundational & Exploratory

Aciculatin: A Technical Guide to its Chemical Structure, Bioactivity, and Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aciculatin is a naturally occurring flavone-C-glycoside first isolated from the plant Chrysopogon aciculatus.[1] This compound has garnered significant interest within the scientific community due to its potent cytotoxic, anti-inflammatory, and anti-arthritic properties.[1] This technical guide provides a comprehensive overview of the chemical structure of this compound, summarizes its biological activities with quantitative data, details key experimental protocols for its study, and visualizes its known signaling pathways.

Chemical Structure of this compound

This compound is characterized by a flavone core structure linked to a sugar moiety via a C-glycosidic bond. This linkage contributes to its stability and biological activity.[1] The detailed chemical identifiers for this compound are provided in Table 1.

| Identifier | Value |

| IUPAC Name | 8-[(2S,4S,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]-5-hydroxy-2-(4-hydroxyphenyl)-7-methoxychromen-4-one[1][2][3] |

| Molecular Formula | C₂₂H₂₂O₈[1][2][4] |

| Molecular Weight | 414.4 g/mol [1][2] |

| Canonical SMILES | CC1C(C(CC(O1)C2=C(C=C(C3=C2OC(=CC3=O)C4=CC=C(C=C4)O)O)OC)O)O[1] |

| InChI Key | RUTGHCUXABPJTJ-DJIPSUEUSA-N[1][4] |

Table 1: Chemical Identifiers for this compound

The structure consists of a chromen-4-one nucleus substituted with a 4-hydroxyphenyl group at the C2 position and a methoxy group at the C7 position. A key feature is the C8-glycosidic bond to a 4,5-dihydroxy-6-methyltetrahydropyran ring.[1]

Biological Activity of this compound

This compound exhibits a range of biological activities, with its anticancer and anti-inflammatory properties being the most extensively studied.

Anticancer Activity

This compound has demonstrated significant cytotoxic and growth-inhibitory effects against various cancer cell lines. Quantitative data from these studies are summarized in Table 2.

| Cell Line | Assay | Metric | Value (µM) | Reference |

| HCT116 (Human Colorectal Cancer) | MTT | IC₅₀ | 5.88 | [1][2] |

| HCT116 (Human Colorectal Cancer) | SRB | GI₅₀ | 2.81 | [1][2] |

| HCT116 p53-WT | - | IC₅₀ | 5.88 | [5] |

| HCT116 p53-KO | - | IC₅₀ | 9.13 | [5] |

Table 2: In Vitro Anticancer Activity of this compound

The mechanism underlying this compound's anticancer effects involves the induction of p53-dependent apoptosis. This compound treatment leads to the depletion of Murine Double Minute 2 (MDM2), an E3 ubiquitin ligase that targets p53 for proteasomal degradation.[1] The reduction in MDM2 levels results in the accumulation of p53, which in turn transcriptionally activates downstream targets to induce cell cycle arrest and apoptosis.[1][2]

Figure 1: this compound's p53-dependent apoptotic pathway.

Anti-inflammatory Activity

This compound also possesses potent anti-inflammatory properties. It has been shown to inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key enzymes in the inflammatory cascade.[1] This inhibition is mediated through the suppression of the NF-κB and JNK/p38 MAPK signaling pathways.[6]

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to evaluate the biological activity of this compound.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

HCT116 cells

-

96-well plates

-

This compound stock solution (in DMSO)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed HCT116 cells in 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50 µM) for the desired time period (e.g., 24, 48, 72 hours). Include a vehicle control (DMSO).

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the vehicle-treated control. The IC₅₀ value can be determined by plotting cell viability against the logarithm of the drug concentration.

Western Blot Analysis for Protein Expression

This technique is used to detect and quantify specific proteins in a sample.

Materials:

-

HCT116 cells

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p53, anti-MDM2, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat HCT116 cells with this compound for the specified time.

-

Lyse the cells and quantify the protein concentration using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

Reverse Transcription-Polymerase Chain Reaction (RT-PCR) for Gene Expression

RT-PCR is used to measure the amount of a specific RNA.

Materials:

-

HCT116 cells

-

This compound

-

RNA extraction kit (e.g., TRIzol)

-

Reverse transcriptase

-

cDNA synthesis kit

-

PCR primers for target genes (e.g., MDM2, GAPDH)

-

Taq polymerase

-

Thermocycler

-

Agarose gel electrophoresis system

Procedure:

-

Treat cells with this compound and extract total RNA.

-

Synthesize cDNA from the RNA using reverse transcriptase.

-

Perform PCR using specific primers for the gene of interest and a housekeeping gene (e.g., GAPDH) for normalization.

-

Analyze the PCR products by agarose gel electrophoresis. The band intensity can be quantified using densitometry software.

Figure 2: A generalized workflow for in vitro studies of this compound.

Conclusion

This compound is a promising natural product with well-defined anticancer and anti-inflammatory activities. Its unique chemical structure and mechanism of action, particularly its ability to modulate the p53 pathway, make it a compelling candidate for further drug development. The data and protocols presented in this guide provide a solid foundation for researchers and scientists to explore the therapeutic potential of this compound.

References

- 1. This compound Induces p53-Dependent Apoptosis via MDM2 Depletion in Human Cancer Cells In Vitro and In Vivo | PLOS One [journals.plos.org]

- 2. This compound Induces p53-Dependent Apoptosis via MDM2 Depletion in Human Cancer Cells In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Analgesic Activity, Chemical Profiling and Computational Study on Chrysopogon aciculatus - PMC [pmc.ncbi.nlm.nih.gov]

Aciculatin from Chrysopogon aciculatus: A Technical Guide to its Anti-Cancer and Anti-Inflammatory Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chrysopogon aciculatus, commonly known as golden false beardgrass, is a perennial grass native to the tropics of Asia, Polynesia, and Australia.[1] Traditionally used in folk medicine for various ailments, this plant is now gaining scientific attention as a source of bioactive compounds with significant therapeutic potential.[2][3] Among these compounds, Aciculatin, a C-glycoside flavonoid, has emerged as a promising candidate for drug development due to its potent anti-cancer and anti-inflammatory activities.[4][5] This technical guide provides an in-depth overview of this compound, focusing on its extraction from Chrysopogon aciculatus, its biological activities with supporting quantitative data, and the detailed experimental protocols for its study.

Extraction and Isolation of this compound

While a definitive, high-yield protocol for the isolation of this compound has not been extensively detailed in publicly available literature, a general methodology can be inferred from studies on the phytochemical analysis of Chrysopogon aciculatus and the isolation of flavonoids from plant materials. The process typically involves an initial ethanolic extraction followed by chromatographic purification.

Experimental Protocol: General Extraction and Isolation

-

Plant Material Preparation : The whole plant of Chrysopogon aciculatus is collected, washed, and sun-dried. The dried plant material is then ground into a coarse powder.[2]

-

Ethanolic Extraction : The powdered plant material is soaked in ethanol for an extended period (e.g., 5 days) with occasional shaking and stirring to facilitate the extraction of secondary metabolites, including this compound. The mixture is then filtered, and the solvent is evaporated using a rotary evaporator to obtain the crude ethanolic extract.[2]

-

Chromatographic Purification : The crude extract is subjected to purification using chromatographic techniques. While specific details for this compound are scarce, a general approach would involve:

-

Column Chromatography : The crude extract is loaded onto a silica gel column and eluted with a gradient of solvents, such as n-hexane and ethyl acetate, to separate fractions based on polarity.[6]

-

Sephadex LH-20 Chromatography : Fractions enriched with flavonoids are further purified on a Sephadex LH-20 column using a solvent mixture like methanol and ethyl acetate.[6][7]

-

High-Performance Liquid Chromatography (HPLC) : Final purification to obtain high-purity this compound can be achieved using reversed-phase HPLC (RP-HPLC).[8]

-

Biological Activities and Quantitative Data

This compound has demonstrated significant biological activity in two key therapeutic areas: oncology and inflammation.

Anti-Cancer Activity

This compound exhibits potent anti-proliferative and pro-apoptotic effects in various cancer cell lines. Its mechanism of action is primarily attributed to the activation of the p53 tumor suppressor pathway through the depletion of its negative regulator, MDM2.[4]

Table 1: Anti-Cancer Activity of this compound

| Cell Line | Cancer Type | Assay | IC50 / GI50 (µM) | Reference |

| HCT116 | Colorectal Cancer | MTT | 5.88 | [4] |

| HCT116 | Colorectal Cancer | SRB | 2.81 | [4] |

| HCT116 (p53-KO) | Colorectal Cancer | MTT | 9.13 | [4] |

| A549 | Non-small Cell Lung Cancer | SRB | 3.25 | [4] |

| MCF-7 | Breast Cancer | SRB | 4.18 | [4] |

| PC-3 | Prostate Cancer | SRB | 3.89 | [4] |

| K562 | Leukemia | SRB | 2.97 | [4] |

Anti-Inflammatory Activity

This compound demonstrates significant anti-inflammatory properties by dually inhibiting the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). This inhibition is mediated through the suppression of the NF-κB and JNK/p38 MAPK signaling pathways.[4][5]

Table 2: Anti-Inflammatory Activity of this compound

| Assay | Cell Line | Effect | Concentration Range (µM) | Reference |

| Nitric Oxide (NO) Production | RAW 264.7 | Concentration-dependent inhibition | 1-10 | [4] |

| Prostaglandin E2 (PGE2) Production | RAW 264.7 | Concentration-dependent inhibition | 1-10 | [4] |

Experimental Protocols

Anti-Cancer Activity Assays

-

Cell Seeding : Cancer cells are seeded in 96-well plates at an appropriate density and allowed to attach overnight.

-

Treatment : Cells are treated with various concentrations of this compound for a specified period (e.g., 48 hours).

-

MTT Assay :

-

MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours.

-

The medium is removed, and DMSO is added to dissolve the formazan crystals.

-

Absorbance is measured at 570 nm.

-

-

SRB Assay :

-

Cells are fixed with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.

-

The plates are washed with water and air-dried.

-

Cells are stained with 0.4% SRB solution for 30 minutes.

-

The plates are washed with 1% acetic acid and air-dried.

-

The bound dye is solubilized with 10 mM Tris base.

-

Absorbance is measured at 515 nm.

-

-

Cell Treatment : Cells are treated with this compound for various time points.

-

Cell Harvesting and Fixation : Cells are harvested, washed with PBS, and fixed in 70% ethanol at -20°C overnight.

-

Staining : Fixed cells are washed with PBS and stained with a solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry : The DNA content of the cells is analyzed using a flow cytometer to determine the cell cycle distribution.

Anti-Inflammatory Activity Assays

-

Cell Seeding and Treatment : RAW 264.7 macrophages are seeded in 24-well plates and treated with this compound for 30 minutes, followed by stimulation with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.[4]

-

Griess Reaction : The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.[4] An equal volume of supernatant and Griess reagent are mixed, and the absorbance is measured at 550 nm.

-

Quantification : The nitrite concentration is determined from a standard curve of sodium nitrite.[4]

-

Cell Seeding and Treatment : RAW 264.7 cells are seeded and treated as described for the NO production assay.[4]

-

ELISA : The concentration of PGE2 in the culture supernatant is measured using a commercial enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.[4]

Signaling Pathway Analysis

p53-MDM2 Signaling Pathway in Cancer

This compound induces apoptosis in cancer cells by disrupting the p53-MDM2 autoregulatory feedback loop. It leads to the depletion of MDM2, resulting in the accumulation of p53 and the subsequent activation of downstream apoptotic pathways.[4]

References

- 1. researchgate.net [researchgate.net]

- 2. Analgesic Activity, Chemical Profiling and Computational Study on Chrysopogon aciculatus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound inhibits lipopolysaccharide-mediated inducible nitric oxide synthase and cyclooxygenase-2 expression via suppressing NF-κB and JNK/p38 MAPK activation pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound inhibits lipopolysaccharide-mediated inducible nitric oxide synthase and cyclooxygenase-2 expression via suppressing NF-κB and JNK/p38 MAPK activation pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Chromatographic methods for the identification of flavonoids | Auctores [auctoresonline.org]

- 8. Modern Chromatographic Methods for Determination Flavonoids | Al-Nahrain Journal of Science [anjs.edu.iq]

The Biological Activities of Aciculatin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aciculatin, a C-glycosidic flavonoid isolated from the medicinal herb Chrysopogon aciculatus, has emerged as a compound of significant interest due to its potent biological activities. This technical guide provides an in-depth overview of the current scientific understanding of this compound's anticancer and anti-inflammatory properties. It summarizes key quantitative data, details the experimental protocols used to elucidate its mechanisms of action, and provides visual representations of the signaling pathways involved. While research into its antioxidant and neuroprotective potential is still in its infancy, this guide consolidates the existing knowledge to support further investigation and drug development efforts.

Anticancer Activity

This compound exhibits significant growth-inhibitory and pro-apoptotic effects in various cancer cell lines. Its primary mechanism of action involves the activation of the p53 tumor suppressor pathway through the depletion of its negative regulator, Murine Double Minute 2 (MDM2).

Mechanism of Action: p53-Dependent Apoptosis

This compound induces cell cycle arrest at the G0/G1 phase and subsequent apoptosis in cancer cells with wild-type p53.[1][2] This process is initiated by the downregulation of MDM2 at the transcriptional level, leading to the accumulation of p53.[1][2] Elevated p53 levels then transcriptionally activate its downstream targets, including:

-

p21 (WAF1/CIP1): A cyclin-dependent kinase inhibitor that leads to the dephosphorylation of the Retinoblastoma protein (Rb), causing cell cycle arrest in the G0/G1 phase.[1]

-

PUMA (p53 Upregulated Modulator of Apoptosis): A pro-apoptotic protein that contributes to the induction of apoptosis.[2]

The activation of this pathway culminates in the cleavage and activation of caspase-9 and caspase-3, leading to the cleavage of Poly (ADP-ribose) polymerase (PARP) and subsequent programmed cell death.[1][2] Notably, this p53 activation occurs without significant DNA damage, suggesting a more targeted and potentially less toxic anticancer strategy compared to conventional genotoxic agents.[2]

Data Presentation: In Vitro Efficacy

The following table summarizes the available quantitative data on the anticancer activity of this compound.

| Cell Line | Cancer Type | Assay | Endpoint | Value (µM) | Reference |

| HCT116 | Human Colorectal Carcinoma | SRB | GI₅₀ | 2.81 | [1] |

| HCT116 (p53+/+) | Human Colorectal Carcinoma | MTT | IC₅₀ | 5.88 | |

| HCT116 (p53-/-) | Human Colorectal Carcinoma | MTT | IC₅₀ | 9.13 | |

| A549 | Non-small Cell Lung Cancer | Western Blot | p53 accumulation | 10 | [1] |

Note: A comprehensive table of GI₅₀ values for this compound against a broader panel of cancer cell lines is referenced as supplementary material in Lai et al., 2012, but was not publicly accessible at the time of this guide's compilation.

Signaling Pathway Diagram

Caption: this compound's p53-dependent apoptotic pathway.

Anti-inflammatory Activity

This compound demonstrates potent anti-inflammatory effects by dually inhibiting the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key mediators in the inflammatory cascade.

Mechanism of Action: Inhibition of NF-κB and MAPK Pathways

In lipopolysaccharide (LPS)-stimulated macrophages, this compound exerts its anti-inflammatory action by suppressing two major signaling pathways:

-

NF-κB Pathway: this compound inhibits the activation of the IκB kinase (IKK) complex, which prevents the phosphorylation and subsequent degradation of the inhibitor of κB (IκBα). This keeps the nuclear factor-κB (NF-κB) p65 subunit sequestered in the cytoplasm, preventing its translocation to the nucleus and subsequent transcriptional activation of iNOS and COX-2 genes.

-

MAPK Pathway: this compound also suppresses the phosphorylation of c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinases (MAPKs), further contributing to the downregulation of inflammatory gene expression.

Data Presentation: In Vitro Efficacy

The following table summarizes the quantitative data on the anti-inflammatory activity of this compound in LPS-stimulated RAW264.7 macrophages.

| Target | Effect | Concentration (µM) | Inhibition |

| NO Production | Inhibition | 10 | ~70% |

| PGE₂ Production | Inhibition | 10 | ~80% |

| iNOS Protein | Inhibition | 1-10 | Concentration-dependent |

| COX-2 Protein | Inhibition | 1-10 | Concentration-dependent |

Signaling Pathway Diagram

Caption: this compound's anti-inflammatory signaling pathways.

Antioxidant and Neuroprotective Activities

Currently, there is a notable lack of direct scientific evidence specifically characterizing the antioxidant and neuroprotective activities of purified this compound. While extracts of the source plant, Chrysopogon aciculatus, have been reported to possess considerable antioxidant potential, this activity has not been quantitatively attributed to this compound itself. Similarly, no dedicated studies on the neuroprotective effects of this compound have been found in the peer-reviewed literature. This represents a significant knowledge gap and a promising avenue for future research.

Experimental Protocols

Cell Viability Assessment (MTT Assay)

This protocol is used to determine the cytotoxic effects of this compound on cancer cell lines.

-

Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of medium containing various concentrations of this compound or vehicle control (e.g., 0.1% DMSO). Incubate for the desired treatment period (e.g., 48 hours).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubation: Incubate the plate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. The IC₅₀ value is determined by plotting the percentage of viability against the log of the drug concentration.

Cell Cycle Analysis (Flow Cytometry with Propidium Iodide)

This protocol is used to analyze the distribution of cells in different phases of the cell cycle after this compound treatment.

-

Cell Treatment: Plate 1 x 10⁶ cells in a 6-well plate and treat with this compound (e.g., 10 µM) or vehicle control for various time points (e.g., 0, 6, 12, 18, 24 hours).

-

Cell Harvesting: Harvest the cells by trypsinization and wash twice with ice-cold PBS.

-

Fixation: Resuspend the cell pellet in 500 µL of PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells and discard the ethanol. Wash the cell pellet with PBS. Resuspend the cells in 500 µL of propidium iodide (PI) staining solution (containing 50 µg/mL PI and 100 µg/mL RNase A in PBS).

-

Incubation: Incubate in the dark at room temperature for 30 minutes.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content is measured by detecting the fluorescence intensity of the PI-stained cells.

-

Data Analysis: The percentages of cells in the G0/G1, S, and G2/M phases are quantified using cell cycle analysis software.

Protein Expression Analysis (Western Blotting)

This protocol is used to detect the levels of specific proteins (e.g., p53, MDM2, p21, caspases) following this compound treatment.

-

Cell Lysis: Treat cells with this compound as required. Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., anti-p53, anti-MDM2) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities using densitometry software, normalizing to a loading control such as GAPDH or β-actin.

Experimental Workflow Diagram

Caption: General workflow for in vitro evaluation of this compound.

Conclusion and Future Directions

This compound is a promising natural product with well-defined anticancer and anti-inflammatory activities. Its ability to induce p53-dependent apoptosis without causing significant DNA damage makes it an attractive candidate for further development as a targeted anticancer agent. Similarly, its dual inhibition of iNOS and COX-2 through the suppression of NF-κB and MAPK signaling highlights its potential as a potent anti-inflammatory drug.

However, significant research is still required. A comprehensive evaluation of its efficacy across a wider range of cancer cell lines is necessary. Most importantly, dedicated studies are needed to explore and quantify the antioxidant and neuroprotective properties of this compound, which remain largely uncharacterized. Such research will be crucial in fully understanding the therapeutic potential of this compelling natural compound.

References

Aciculatin's Mechanism of Action in Cancer Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aciculatin, a C-glycoside flavonoid isolated from Chrysopogon aciculatus, has demonstrated significant anti-cancer properties. This technical guide delineates the core mechanism of action of this compound in cancer cells, focusing on its role in inducing cell cycle arrest and apoptosis. Through a comprehensive review of the existing literature, this document provides detailed insights into the signaling pathways modulated by this compound, presents quantitative data on its efficacy, and outlines the experimental protocols utilized to elucidate its anti-tumor activities. The information is intended to serve as a foundational resource for researchers and professionals in the field of oncology drug development.

Core Mechanism of Action: The MDM2-p53 Axis

The primary anti-cancer activity of this compound stems from its ability to induce G1 phase cell cycle arrest and subsequent p53-dependent apoptosis.[1][2] Unlike many chemotherapeutic agents that activate p53 through DNA damage, this compound employs a more nuanced approach by targeting the key negative regulator of p53, the Murine Double Minute 2 (MDM2) oncoprotein.[1][2]

This compound treatment leads to a downregulation of MDM2 at the transcriptional level.[1][2] This reduction in MDM2, an E3 ubiquitin ligase that targets p53 for proteasomal degradation, results in the accumulation of the p53 tumor suppressor protein.[1][2] Importantly, this p53 accumulation occurs without evidence of significant DNA damage, suggesting a lower potential for genotoxicity compared to traditional DNA-damaging agents.[1]

The elevated levels of p53 then transcriptionally activate its downstream targets, initiating a cascade of events that halt cell proliferation and trigger programmed cell death.

G1 Cell Cycle Arrest

The accumulation of p53 leads to the upregulation of p21WAF1/CIP1, a potent cyclin-dependent kinase (CDK) inhibitor.[1][2] p21, in turn, inhibits the activity of CDK2/cyclin E complexes, which are essential for the G1/S phase transition. This inhibition prevents the phosphorylation of the Retinoblastoma protein (Rb), keeping it in its active, hypophosphorylated state.[1][2] Hypophosphorylated Rb remains bound to the E2F transcription factor, preventing the expression of genes required for S phase entry and thus enforcing a G1 cell cycle arrest.

Induction of Apoptosis

Accumulated p53 also transcriptionally activates pro-apoptotic genes, such as PUMA (p53 upregulated modulator of apoptosis).[1] This leads to the activation of the intrinsic (mitochondrial) and extrinsic apoptotic pathways, evidenced by the cleavage and activation of initiator caspases-9 and -8, respectively.[1] These initiator caspases then activate the executioner caspase-3, which orchestrates the dismantling of the cell by cleaving key cellular substrates, including Poly (ADP-ribose) polymerase (PARP).[1] The critical role of p53 in this process is underscored by the observation that p53-null cancer cells exhibit significantly greater resistance to this compound-induced apoptosis.[1]

Signaling Pathway Diagram

Caption: Core signaling pathway of this compound in cancer cells.

Quantitative Data

The anti-proliferative activity of this compound has been evaluated in various human cancer cell lines. The following tables summarize the available quantitative data.

Table 1: Anti-proliferative Activity of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | GI50 (µM) |

| HCT116 | Colorectal Carcinoma | 2.81 |

| A549 | Non-small Cell Lung Cancer | 3.12 |

| MCF7 | Breast Adenocarcinoma | 3.45 |

| PC-3 | Prostate Adenocarcinoma | 4.16 |

| K562 | Chronic Myelogenous Leukemia | 2.55 |

| MOLT-4 | Acute Lymphoblastic Leukemia | 1.98 |

Data sourced from Lai et al., 2012 (PLOS One)[1]. GI50 is the concentration for 50% of maximal inhibition of cell proliferation.

Table 2: Effect of this compound (10 µM) on Cell Cycle Distribution in HCT116 Cells

| Treatment Duration (hours) | % of Cells in G1 Phase |

| 0 | 45.3 ± 2.1 |

| 6 | 58.7 ± 3.5 |

| 12 | 65.4 ± 2.8 |

| 18 | 72.1 ± 4.2 |

| 24 | 68.5 ± 3.9 |

Data represents mean ± SE from three independent experiments. Sourced from Lai et al., 2012 (PLOS One)[1].

Experimental Protocols

The following are detailed methodologies for key experiments cited in the investigation of this compound's mechanism of action.

Cell Viability and Proliferation (MTT Assay)

This protocol is used to assess the cytotoxic and anti-proliferative effects of this compound on cancer cells.

Workflow Diagram:

Caption: General workflow for the MTT cell viability assay.

Detailed Protocol:

-

Cell Seeding: Cancer cells are harvested, counted, and seeded into 96-well microtiter plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. The plates are incubated overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 0.1 to 10 µM) or vehicle control (0.1% DMSO). Each concentration is typically tested in triplicate or quadruplicate.

-

Incubation: The plates are incubated for 48 hours under the same conditions.

-

MTT Addition: After the incubation period, 10-20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 1-4 hours at 37°C.[3][4]

-

Formazan Solubilization: The medium containing MTT is carefully removed, and 100-150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the purple formazan crystals. The plate is agitated on an orbital shaker for 15 minutes to ensure complete solubilization.[3]

-

Data Acquisition: The absorbance is measured using a microplate reader at a wavelength of 550-570 nm.[1][3] The cell viability is calculated as a percentage of the vehicle-treated control cells.

Cell Cycle Analysis (Flow Cytometry with Propidium Iodide Staining)

This protocol is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, G2/M) following treatment with this compound.

Workflow Diagram:

Caption: Workflow for cell cycle analysis via PI staining.

Detailed Protocol:

-

Cell Treatment and Harvesting: Cells are seeded in 6-well plates and treated with this compound (e.g., 10 µM) for various time points (e.g., 0, 6, 12, 18, 24 hours). After treatment, both floating and adherent cells are collected by trypsinization and centrifugation.

-

Fixation: The cell pellet is washed with ice-cold PBS and then resuspended in 1 mL of ice-cold 70% ethanol while vortexing gently. The cells are fixed overnight at 4°C.

-

Staining: The fixed cells are centrifuged to remove the ethanol, and the pellet is washed with PBS. The cells are then resuspended in a staining solution containing Propidium Iodide (50-80 µg/mL) and RNase A (100 µg/mL) in PBS.

-

Incubation: The cells are incubated in the staining solution for 30 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: The DNA content of the cells is analyzed using a flow cytometer. The fluorescence intensity of the PI-stained cells is proportional to the amount of DNA. The data is then analyzed using appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[1]

Apoptosis Assay (Annexin V/PI Double Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Workflow Diagram:

Caption: Workflow for apoptosis detection by Annexin V/PI staining.

Detailed Protocol:

-

Cell Treatment and Harvesting: Cells are treated with this compound as described for the cell cycle analysis. Both adherent and floating cells are collected.

-

Washing: The cells are washed twice with cold PBS and then centrifuged.

-

Resuspension: The cell pellet is resuspended in 1X Annexin V Binding Buffer at a concentration of 1 x 106 cells/mL.[5]

-

Staining: 100 µL of the cell suspension is transferred to a flow cytometry tube. 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution are added.[5]

-

Incubation: The cells are gently vortexed and incubated for 15-20 minutes at room temperature in the dark.[5]

-

Analysis: 400 µL of 1X Binding Buffer is added to each tube, and the samples are analyzed by flow cytometry within one hour. Viable cells are Annexin V-negative and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; and late apoptotic or necrotic cells are Annexin V-positive and PI-positive.

Protein Expression Analysis (Western Blotting)

This technique is used to detect and quantify the levels of specific proteins involved in the this compound-induced signaling pathway (e.g., p53, MDM2, p21, caspases, PARP).

Detailed Protocol:

-

Protein Extraction: After treatment with this compound, cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors. The lysates are centrifuged at high speed at 4°C to pellet cellular debris, and the supernatant containing the protein is collected.[6][7]

-

Protein Quantification: The protein concentration of each lysate is determined using a BCA or Bradford protein assay.

-

SDS-PAGE: Equal amounts of protein (20-50 µg) from each sample are mixed with Laemmli sample buffer, boiled for 5-10 minutes, and then separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[6]

-

Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene fluoride (PVDF) or nitrocellulose membrane.

-

Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or 3-5% BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[7]

-

Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein (e.g., anti-p53, anti-cleaved caspase-3) overnight at 4°C with gentle agitation.

-

Secondary Antibody Incubation: The membrane is washed several times with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged using a chemiluminescence imaging system.[6] The band intensities can be quantified using densitometry software.

Gene Expression Analysis (RT-qPCR)

This method is used to quantify the mRNA levels of target genes, such as MDM2, to determine if this compound affects their transcription.

Detailed Protocol:

-

RNA Extraction: Total RNA is extracted from this compound-treated and control cells using a Trizol-based method or a commercial RNA extraction kit.[1] The quality and quantity of the extracted RNA are assessed using a spectrophotometer.

-

Reverse Transcription (RT): cDNA is synthesized from the total RNA (1-5 µg) using a reverse transcriptase enzyme and random primers or oligo(dT) primers.[1][8]

-

Quantitative PCR (qPCR): The qPCR reaction is set up with the synthesized cDNA, gene-specific primers for the target gene (e.g., MDM2) and a reference gene (e.g., GAPDH), and a SYBR Green or TaqMan-based qPCR master mix.[9][10]

-

Data Analysis: The reaction is run on a real-time PCR instrument. The relative expression of the target gene is calculated using the delta-delta Ct (ΔΔCt) method, normalizing the expression to the reference gene.[8]

Future Directions and Unexplored Mechanisms

While the MDM2-p53 axis is the well-established core mechanism of this compound's anti-cancer activity, other potential pathways may contribute to its effects and warrant further investigation.

-

JAK/STAT Pathway: this compound has been shown to inhibit the JAK/STAT signaling pathway in the context of inflammation.[11] Given the critical role of aberrant STAT3 signaling in promoting cancer cell proliferation, survival, and immune evasion, it would be valuable to investigate whether this compound directly inhibits STAT3 activation in cancer cells and if this contributes to its anti-tumor effects.[12][13][14]

-

NF-κB and JNK/p38 Pathways: A previous study noted that this compound has inhibitory effects on iNOS and COX-2 by regulating the NF-κB and JNK/p38 pathways.[1][2] These pathways are also implicated in cancer progression, and their modulation by this compound in cancer cells remains to be fully elucidated.

-

Combination Therapies: Investigating the synergistic potential of this compound with conventional chemotherapeutics or targeted therapies could open new avenues for its clinical application. Its ability to activate p53 without causing DNA damage makes it an attractive candidate for combination with DNA-damaging agents or radiotherapy.

Conclusion

This compound presents a promising profile as a natural anti-cancer agent. Its primary mechanism of action involves the inhibition of MDM2 transcription, leading to the accumulation of p53. This, in turn, induces a robust p53-dependent G1 cell cycle arrest and apoptosis in cancer cells, with minimal associated genotoxicity. The detailed molecular pathway and the availability of quantitative efficacy data provide a strong foundation for its further preclinical and clinical development. Future research should aim to explore its effects on other cancer-related signaling pathways and its potential in combination therapy regimens. This guide provides the essential technical information for researchers to build upon these findings and further explore the therapeutic potential of this compound.

References

- 1. This compound Induces p53-Dependent Apoptosis via MDM2 Depletion in Human Cancer Cells In Vitro and In Vivo | PLOS One [journals.plos.org]

- 2. This compound Induces p53-Dependent Apoptosis via MDM2 Depletion in Human Cancer Cells In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. MTT assay overview | Abcam [abcam.com]

- 5. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 6. pubcompare.ai [pubcompare.ai]

- 7. bio-rad.com [bio-rad.com]

- 8. Brief guide to RT-qPCR - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Reverse Transcription-Quantitative Real-Time Polymerase Chain Reaction (RT-qPCR) for Gene Expression Analyses | Springer Nature Experiments [experiments.springernature.com]

- 10. Gene expression quantification for cancer biomarkers [takarabio.com]

- 11. Item - Effect of this compound on cell viability and cell cycle in human cancer cells. - Public Library of Science - Figshare [plos.figshare.com]

- 12. Modulating the JAK/STAT pathway with natural products: potential and challenges in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Targeting the JAK/STAT pathway in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Role of STAT3 in cancer cell epithelial-mesenchymal transition (Review) - PMC [pmc.ncbi.nlm.nih.gov]

The p53-Dependent Apoptotic Pathway of Aciculatin: A Technical Guide

Introduction

Aciculatin is a C-glycoside flavonoid, a natural compound isolated from the medicinal herb Chrysopogon aciculatus. It has demonstrated significant anti-cancer properties, primarily by inducing cell cycle arrest and apoptosis in human cancer cells. This technical guide provides an in-depth examination of the molecular mechanisms underlying this compound's action, with a specific focus on the p53-dependent apoptotic pathway. Research indicates that this compound functions as a potent, non-genotoxic inducer of the tumor suppressor protein p53, initiating a signaling cascade that culminates in programmed cell death. This is primarily achieved through the depletion of MDM2, a key negative regulator of p53.[1][2][3] This guide is intended for researchers, scientists, and drug development professionals, offering a detailed overview of the signaling cascade, quantitative data from key experiments, and the methodologies employed in this research.

Core Mechanism: MDM2 Depletion and p53 Accumulation

The central mechanism of this compound-induced apoptosis is the stabilization and accumulation of the p53 protein. Under normal cellular conditions, p53 levels are kept low through continuous degradation mediated by the E3 ubiquitin ligase, Murine Double Minute 2 (MDM2).[2] this compound treatment disrupts this regulation.

Studies in human colorectal carcinoma (HCT116) and lung cancer (A549) cells show that this compound leads to a rapid, time-dependent depletion of MDM2 protein.[1][4] This effect occurs at the transcriptional level, with this compound attenuating MDM2 mRNA. The downregulation of MDM2 inhibits the ubiquitination and subsequent proteasomal degradation of p53.[1][4] Consequently, p53 accumulates in the nucleus, where it can function as a transcription factor to activate downstream target genes responsible for cell cycle arrest and apoptosis.[1][2] A crucial finding is that this p53 activation occurs without significant evidence of DNA damage, a common trigger for p53 stabilization, suggesting a non-genotoxic mode of action for this compound.[1][2]

Signaling Pathway of this compound-Induced Apoptosis

The accumulation of nuclear p53 initiates two major downstream pathways: cell cycle arrest and apoptosis.

-

G1 Cell Cycle Arrest: Activated p53 transcriptionally upregulates the cyclin-dependent kinase inhibitor p21WAF1/CIP1.[1][2] p21, in turn, inhibits cyclin-dependent kinases, leading to the dephosphorylation (hypophosphorylation) of the Retinoblastoma protein (Rb).[1][2] Hypophosphorylated Rb remains bound to the E2F transcription factor, preventing the expression of genes required for the G1 to S phase transition and thereby causing cell cycle arrest in the G0/G1 phase.[1]

-

Intrinsic Apoptosis Pathway: Concurrently, p53 activates the transcription of pro-apoptotic genes, most notably PUMA (p53 Upregulated Modulator of Apoptosis).[1][2] PUMA is a potent BH3-only protein that promotes apoptosis by activating the intrinsic, or mitochondrial, pathway.[2] This leads to the activation of the initiator caspase-9, which then cleaves and activates the executioner caspase-3.[1][3] Activated caspase-3 is responsible for the cleavage of numerous cellular substrates, including Poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis.[1][3] Evidence also suggests the involvement of the extrinsic (caspase-8) pathway, although the intrinsic pathway appears to be the primary driver.[2]

The critical role of p53 is underscored by experiments using p53-knockout (p53-KO) HCT116 cells, which are significantly more resistant to this compound-induced apoptosis than their wild-type counterparts.[1][3]

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on human cancer cells as reported in the literature.

Table 1: Effect of this compound on HCT116 Cell Viability and Cell Cycle

| Parameter | Concentration (µM) | Time (h) | Result | Reference |

|---|---|---|---|---|

| Cell Viability (MTT Assay) | 5 | 48 | ~80% Viability | [5] |

| 7.5 | 48 | ~60% Viability | [5] | |

| 10 | 48 | ~40% Viability | [5] | |

| Cell Cycle Arrest (PI Staining) | 10 | 8 | ~55% in G1 Phase | [5] |

| 10 | 18 | ~70% in G1 Phase | [5] |

| | 10 | 24 | ~75% in G1 Phase |[5] |

Table 2: Induction of Apoptosis by this compound in HCT116 Cells

| Assay | Concentration (µM) | Time (h) | Result (% Apoptotic Cells) | Reference |

|---|---|---|---|---|

| TUNEL Assay | 7.5 | 24 | ~25% TUNEL Positive | [1][5] |

| Sub-G1 Population (PI Staining) | 10 (p53 WT) | 24 | ~10% | [4] |

| 10 (p53 WT) | 48 | ~25% | [4] |

| | 10 (p53-KO) | 48 | <10% |[4] |

Table 3: Effect of this compound on Protein Expression in HCT116 Cells (10 µM Treatment)

| Protein | Time (h) | Expression Change | Reference |

|---|---|---|---|

| p53 | 3 - 24 | Time-dependent increase | [4] |

| MDM2 | 3 - 24 | Time-dependent decrease | [4] |

| p21 | 4 - 24 | Significant increase | [2][4] |

| PUMA | 24 | Increased | [4] |

| Cleaved Caspase-9 | 8 - 24 | Time-dependent increase | [4] |

| Cleaved Caspase-3 | 8 - 24 | Time-dependent increase | [2] |

| Cleaved PARP | 8 - 24 | Time-dependent increase |[1][4] |

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Cell Culture and this compound Treatment

-

Cell Lines: Human colorectal carcinoma HCT116 (p53 wild-type and p53-KO) and human lung carcinoma A549 cells.

-

Culture Medium: McCoy’s 5A medium (for HCT116) or DMEM (for A549), supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

-

Treatment: this compound is dissolved in DMSO to create a stock solution. For experiments, cells are seeded and allowed to attach overnight before being treated with various concentrations of this compound or vehicle (0.1% DMSO) for the indicated time periods.

MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000 cells/well and incubate overnight.

-

Treat cells with this compound for the desired duration (e.g., 48 hours).

-

Add 100 µL of MTT solution (0.5 mg/mL in medium) to each well and incubate for 2-4 hours at 37°C.

-

Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Cell viability is expressed as a percentage relative to the vehicle-treated control cells.

-

Cell Cycle Analysis by Flow Cytometry

This protocol uses propidium iodide (PI) staining to determine the distribution of cells in different phases of the cell cycle.

-

Procedure:

-

Culture and treat approximately 1x10^6 cells with this compound.

-

Harvest cells by trypsinization and wash with ice-cold PBS.

-

Fix the cells by adding them dropwise into 70% ice-cold ethanol while vortexing, then store at -20°C overnight.

-

Wash the fixed cells with PBS to remove ethanol.

-

Resuspend the cell pellet in a PI staining solution containing RNase A (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS).

-

Incubate in the dark for 30 minutes at room temperature.

-

Analyze the DNA content using a flow cytometer. The percentages of cells in G0/G1, S, and G2/M phases are determined using analysis software.

-

Apoptosis Detection by TUNEL Assay

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation, a late marker of apoptosis.

-

Procedure:

-

Grow and treat cells on glass coverslips.

-

Fix cells with 4% paraformaldehyde in PBS for 15 minutes.

-

Permeabilize the cells with 0.1% Triton X-100 in 0.1% sodium citrate for 2 minutes on ice.

-

Wash cells with PBS.

-

Incubate cells with the TUNEL reaction mixture (containing TdT enzyme and fluorescently labeled dUTP) for 60 minutes at 37°C in a humidified chamber, protected from light.

-

Rinse cells with PBS.

-

Counterstain nuclei with DAPI.

-

Mount coverslips onto microscope slides and visualize using a fluorescence microscope. The percentage of TUNEL-positive (apoptotic) cells is calculated.

-

Western Blot Analysis

This technique is used to detect and quantify specific proteins in a cell lysate.

-

Procedure:

-

Treat cells and harvest them at desired time points.

-

Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA or Bradford assay.

-

Denature equal amounts of protein (e.g., 20-50 µg) by boiling in Laemmli sample buffer.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-p53, anti-MDM2, anti-cleaved caspase-3) overnight at 4°C.

-

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Use a loading control like β-actin or GAPDH to ensure equal protein loading.

-

Conclusion

This compound represents a promising natural compound for cancer therapy due to its distinct mechanism of action. It effectively induces apoptosis in cancer cells by disrupting the MDM2-p53 regulatory axis, leading to a non-genotoxic accumulation of p53. This activation of p53 triggers both G1 cell cycle arrest via p21 and intrinsic apoptosis through the upregulation of PUMA and subsequent caspase activation. The dependence of this pathway on a functional p53 protein highlights a potential biomarker for predicting sensitivity to this compound. The detailed molecular understanding of this pathway provides a solid foundation for further preclinical and clinical investigation of this compound and its derivatives as targeted therapeutic agents.

References

- 1. This compound Induces p53-Dependent Apoptosis via MDM2 Depletion in Human Cancer Cells In Vitro and In Vivo | PLOS One [journals.plos.org]

- 2. This compound Induces p53-Dependent Apoptosis via MDM2 Depletion in Human Cancer Cells In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound induces p53-dependent apoptosis via MDM2 depletion in human cancer cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound Induces p53-Dependent Apoptosis via MDM2 Depletion in Human Cancer Cells In Vitro and In Vivo | PLOS One [journals.plos.org]

- 5. Item - Effect of this compound on cell viability and cell cycle in human cancer cells. - Public Library of Science - Figshare [plos.figshare.com]

The Cytotoxic Effects of Aciculatin on Tumor Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aciculatin, a natural C-glycosidic flavonoid isolated from the medicinal herb Chrysopogon aciculatus, has demonstrated significant cytotoxic effects against various tumor cell lines. This document provides an in-depth technical overview of the mechanisms, quantitative data, and experimental protocols related to the anticancer activities of this compound. The primary mechanism of action involves the induction of p53-dependent apoptosis through the depletion of Murine Double Minute 2 (MDM2), leading to cell cycle arrest at the G0/G1 phase and subsequent programmed cell death. This guide consolidates key findings and provides detailed methodologies for the assays used to elucidate this compound's effects, intended to serve as a comprehensive resource for researchers in oncology and drug development.

Introduction

Natural products remain a vital source of novel therapeutic agents, particularly in oncology. This compound is one such compound that has garnered attention for its potent anti-cancer properties.[1][2][3] Early studies identified its DNA-binding activity and cytotoxicity, and more recent research has illuminated a specific molecular pathway through which it exerts its effects.[1] Unlike many chemotherapeutic agents that induce p53-dependent apoptosis through DNA damage, this compound appears to activate the p53 pathway without causing significant genotoxicity, making it a compelling candidate for further investigation.[1][2][3] This whitepaper synthesizes the current knowledge on this compound's cytotoxic effects, focusing on its mechanism of action, quantitative efficacy, and the experimental frameworks used to characterize it.

Mechanism of Action: p53-Dependent Apoptosis

This compound's primary anticancer activity stems from its ability to induce apoptosis in a p53-dependent manner.[2][3] The central event in this pathway is the accumulation of the p53 tumor suppressor protein, which is achieved not by causing DNA damage, but by inhibiting its degradation.[1]

Key Mechanistic Steps:

-

MDM2 Depletion: this compound downregulates the E3-ubiquitin ligase MDM2 at the transcriptional level.[1][2] MDM2 is a critical negative regulator of p53, targeting it for proteasomal degradation.[1]

-

p53 Accumulation: By reducing MDM2 levels, this compound prevents the degradation of p53, leading to its accumulation in the nucleus.[1][4]

-

Induction of Downstream Effectors: The accumulated p53 then acts as a transcription factor, upregulating its downstream targets, including:

-

Cell Cycle Arrest: The increase in p21 leads to the dephosphorylation of the Retinoblastoma protein (Rb), which in turn causes the cell cycle to arrest in the G0/G1 phase.[1][2]

-

Apoptosis Induction: The G0/G1 arrest is followed by the induction of the intrinsic apoptosis pathway, marked by the activation of caspase-9 and the downstream executioner caspase-3, ultimately leading to the cleavage of poly (ADP-ribose) polymerase (PARP) and cell death.[1][2]

This p53-dependent mechanism is supported by findings that p53-knockout cancer cells exhibit significantly greater resistance to this compound's cytotoxic effects.[3]

Quantitative Data: Cytotoxicity and Growth Inhibition

The cytotoxic and growth-inhibitory effects of this compound have been quantified in various human cancer cell lines. The IC50 (half-maximal inhibitory concentration) and GI50 (half-maximal growth inhibition) values highlight its potency.

| Cell Line | Cancer Type | Assay | Value (µM) | Citation |

| HCT116 | Colorectal Carcinoma | MTT | IC50 = 5.88 | [1] |

| HCT116 | Colorectal Carcinoma | SRB | GI50 = 2.81 | [1] |

| A549 | Lung Carcinoma | SRB | GI50 > 10 | [1] |

| MCF-7 | Breast Adenocarcinoma | SRB | GI50 = 3.84 | [1] |

| PC-3 | Prostate Adenocarcinoma | SRB | GI50 = 3.65 | [1] |

| K562 | Chronic Myelogenous Leukemia | SRB | GI50 = 3.02 | [1] |

Signaling Pathway and Experimental Workflow Visualizations

This compound-Induced Apoptotic Signaling Pathway

The following diagram illustrates the molecular pathway activated by this compound, leading to tumor cell apoptosis.

Caption: this compound-induced p53-dependent apoptotic pathway.

General Experimental Workflow

This diagram outlines the typical workflow for investigating the cytotoxic effects of this compound.

Caption: Experimental workflow for this compound cytotoxicity studies.

Detailed Experimental Protocols

The following protocols are detailed methodologies for the key experiments cited in the study of this compound's cytotoxic effects.

Cell Viability and Cytotoxicity Assays

5.1.1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO2.

-

Treatment: Treat cells with various concentrations of this compound (e.g., 5-10 µM) and a vehicle control (e.g., 0.1% DMSO). Incubate for the desired time period (e.g., 48 hours).[4]

-

MTT Addition: Add 10-20 µL of MTT stock solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

-

Solubilization: Carefully remove the culture medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well.

-

Absorbance Reading: Shake the plate for 15 minutes to dissolve the crystals and measure the absorbance at 570-590 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

5.1.2. Sulforhodamine B (SRB) Assay

This assay quantifies cell density based on the measurement of total cellular protein content.

-

Cell Seeding and Treatment: Follow steps 1 and 2 as in the MTT assay protocol.

-

Fixation: Gently remove the culture medium and fix the cells by adding 100 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) to each well. Incubate at 4°C for 1 hour.

-

Washing: Wash the plate five times with slow-running tap water and allow it to air-dry completely.

-

Staining: Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and incubate at room temperature for 30 minutes.

-

Removal of Unbound Dye: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound SRB dye. Allow plates to air-dry.

-

Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

-

Absorbance Reading: Shake the plate for 10 minutes and read the absorbance at 510-540 nm.

Cell Cycle Analysis by Flow Cytometry

This method analyzes the distribution of cells in different phases of the cell cycle based on DNA content.

-

Cell Preparation: Culture and treat cells with this compound (e.g., 10 µM) for various time points (e.g., 0, 6, 12, 18, 24 hours).[4]

-

Harvesting: Harvest approximately 1x106 cells by trypsinization, then wash with ice-cold PBS.

-

Fixation: Resuspend the cell pellet and fix by adding dropwise to 1 mL of ice-cold 70% ethanol while gently vortexing. Incubate at 4°C for at least 30 minutes.

-

Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the pellet in 500 µL of a staining solution containing Propidium Iodide (PI, 50 µg/mL) and RNase A (100 µg/mL) in PBS.

-

Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. Excite PI at 488 nm and measure fluorescence emission at ~617 nm.

-

Data Analysis: Use cell cycle analysis software to model the G0/G1, S, and G2/M phases from the resulting DNA histogram.

Apoptosis Detection by TUNEL Assay

The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.

-

Cell Preparation: Grow and treat cells on glass coverslips. For the study on HCT116 cells, treatment was done with 7.5 µM this compound for 24 hours.[1]

-

Fixation: Wash cells with PBS and fix with 4% paraformaldehyde in PBS for 15-30 minutes at room temperature.

-

Permeabilization: Wash again with PBS and permeabilize the cells with 0.25% Triton X-100 in PBS for 10-15 minutes.

-

Labeling Reaction: Wash the cells and incubate with the TUNEL reaction mixture, containing Terminal deoxynucleotidyl Transferase (TdT) and fluorescently labeled dUTPs (e.g., FITC-dUTP), for 60 minutes at 37°C in a humidified chamber.

-

Counterstaining: Wash the cells and counterstain the nuclei with a DNA stain such as DAPI (4',6-diamidino-2-phenylindole).

-

Imaging: Mount the coverslips onto microscope slides and visualize using a fluorescence microscope. Apoptotic cells will show bright green fluorescence within the nucleus.

-

Quantification: Quantify the percentage of TUNEL-positive cells relative to the total number of DAPI-stained nuclei.

Protein Expression Analysis by Western Blot

This technique is used to detect and quantify specific proteins in a sample.

-

Protein Extraction: Treat cells with this compound (e.g., 10 µM) for specified time periods, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.[4]

-

Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

-

SDS-PAGE: Denature equal amounts of protein (e.g., 20-50 µg) by boiling in Laemmli sample buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., p53, MDM2, p21, Caspase-9, PARP, β-actin) overnight at 4°C with gentle agitation.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. β-actin is typically used as a loading control.

mRNA Expression Analysis by RT-PCR

Reverse Transcription Polymerase Chain Reaction (RT-PCR) is used to detect and quantify mRNA levels.

-

RNA Extraction: Treat cells with this compound (e.g., 10 µM) and extract total RNA using a reagent like TRIzol or a commercial RNA extraction kit.[1]

-

Reverse Transcription (RT): Synthesize complementary DNA (cDNA) from the extracted RNA (e.g., 1-2 µg) using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

Polymerase Chain Reaction (PCR): Amplify the specific cDNA target (e.g., p53, MDM2, GAPDH) using gene-specific primers in a thermal cycler.

-

Gel Electrophoresis: Separate the PCR products on an agarose gel containing an intercalating dye (e.g., ethidium bromide or SYBR Safe).

-

Visualization: Visualize the DNA bands under UV light. The intensity of the band corresponds to the initial amount of mRNA. GAPDH is often used as an internal control to normalize the data.

Conclusion

This compound presents a promising profile as an anticancer agent, exerting its cytotoxic effects through a well-defined, p53-dependent apoptotic pathway that is notably independent of significant DNA damage. Its ability to induce G0/G1 cell cycle arrest and subsequent apoptosis in various tumor cell lines at low micromolar concentrations highlights its potential. The detailed protocols provided in this guide offer a robust framework for the continued investigation and validation of this compound and similar natural compounds in preclinical cancer research. Further studies, particularly in vivo models, are warranted to fully explore the therapeutic potential of this compound.

References

Aciculatin: A Promising Natural Compound for the Amelioration of Arthritic Conditions

A Technical Whitepaper for Researchers and Drug Development Professionals

Introduction

Aciculatin, a flavone C-glycoside isolated from the plant Chrysopogon aciculatus, has emerged as a compound of significant interest in the field of rheumatology. Preclinical evidence strongly suggests its potential as a therapeutic agent for arthritis, primarily driven by its potent anti-inflammatory and anti-osteoclastogenic properties. This technical guide provides a comprehensive overview of the current scientific knowledge on this compound, focusing on its mechanism of action, experimental validation, and future therapeutic prospects.

Core Anti-Arthritic Mechanisms of this compound

This compound's potential as an anti-arthritic agent is rooted in its dual action on key pathological processes of arthritis: inflammation and bone degradation. The compound has been shown to effectively modulate critical signaling pathways involved in the inflammatory cascade and inhibit the formation and activity of osteoclasts, the cells responsible for bone resorption.

Anti-inflammatory Effects

This compound demonstrates significant anti-inflammatory activity by targeting the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways, which are central to the production of inflammatory mediators.

In in vitro studies using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, this compound has been shown to inhibit the production of nitric oxide (NO) and prostaglandin E2 (PGE2) in a concentration-dependent manner.[1] This inhibition is achieved by suppressing the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) at both the mRNA and protein levels.[1]

Table 1: In Vitro Anti-inflammatory Effects of this compound on LPS-stimulated RAW 264.7 Macrophages

| Parameter | Concentration of this compound (µM) | Observation | Reference |

| Nitric Oxide (NO) Production | 1 - 10 | Concentration-dependent decrease | [1] |

| Prostaglandin E2 (PGE2) Production | 1 - 10 | Concentration-dependent decrease | [1] |

| iNOS mRNA Expression | 1 - 10 | Concentration-dependent decrease | [1] |

| COX-2 mRNA Expression | 1 - 10 | Concentration-dependent decrease | [1] |

| iNOS Protein Expression | 1 - 10 | Concentration-dependent decrease | [1] |

| COX-2 Protein Expression | 1 - 10 | Concentration-dependent decrease | [1] |

Note: Specific IC50 values for this compound's inhibition of these markers are not yet publicly available.

Inhibition of Osteoclastogenesis

A key feature of inflammatory arthritis is the progressive destruction of bone. This compound has been found to directly inhibit the differentiation of osteoclasts, the specialized cells responsible for bone resorption. In studies using RAW 264.7 cells stimulated with Receptor Activator of Nuclear Factor-κB Ligand (RANKL), a critical cytokine for osteoclast formation, this compound was observed to suppress osteoclastogenesis.[2] This suggests that this compound can directly interfere with the cellular mechanisms leading to bone erosion in arthritic joints.

Table 2: Effect of this compound on RANKL-Induced Osteoclastogenesis

| Experimental Model | This compound Treatment | Key Finding | Reference |

| RANKL-stimulated RAW 264.7 cells | Not specified | Inhibition of osteoclastogenesis | [2] |

Note: Detailed quantitative data on the dose-dependent inhibition of osteoclast differentiation and bone resorption by this compound are not yet available in published literature.

Signaling Pathways Modulated by this compound

The anti-inflammatory and anti-osteoclastogenic effects of this compound are mediated through its modulation of specific intracellular signaling cascades.

NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response. This compound has been shown to inhibit the activation of NF-κB in LPS-stimulated macrophages.[1][3] It achieves this by preventing the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This, in turn, blocks the nuclear translocation of the p65 subunit of NF-κB, a critical step for the transcription of pro-inflammatory genes like iNOS and COX-2.[1]

MAPK Signaling Pathway

The MAPK signaling cascade, including p38 and JNK, is another crucial pathway in inflammation. This compound has been demonstrated to suppress the phosphorylation of p38 and JNK in LPS-activated macrophages, further contributing to its anti-inflammatory effects.[1]

Experimental Protocols

The following are generalized protocols for the key in vitro experiments used to characterize the anti-arthritic potential of this compound.

LPS-Induced Inflammation in RAW 264.7 Macrophages

This protocol is designed to assess the anti-inflammatory effects of this compound on cultured macrophages.

-

Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and antibiotics.

-

Treatment: Cells are pre-treated with various concentrations of this compound (e.g., 1-10 µM) for a specified period (e.g., 1 hour) before stimulation with LPS (e.g., 1 µg/mL).

-

Analysis of Inflammatory Mediators:

-

Nitric Oxide (NO) Assay: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.

-

Prostaglandin E2 (PGE2) ELISA: The level of PGE2 in the culture supernatant is quantified using a commercial enzyme-linked immunosorbent assay (ELISA) kit.

-

-

Gene and Protein Expression Analysis:

-

RT-qPCR: Total RNA is extracted from the cells, and the mRNA expression levels of iNOS, COX-2, and other inflammatory cytokines are quantified by real-time quantitative polymerase chain reaction.

-

Western Blot: Cell lysates are prepared, and the protein levels of iNOS, COX-2, and phosphorylated and total proteins of the NF-κB and MAPK pathways (e.g., IKK, IκBα, p65, p38, JNK) are analyzed by western blotting.

-

RANKL-Induced Osteoclastogenesis Assay

This protocol is used to evaluate the effect of this compound on the formation of bone-resorbing osteoclasts.

-

Cell Culture: RAW 264.7 cells or bone marrow-derived macrophages (BMMs) are cultured in the presence of macrophage colony-stimulating factor (M-CSF).

-

Induction of Osteoclastogenesis: Cells are treated with RANKL (e.g., 50 ng/mL) in the presence of various concentrations of this compound.

-

Assessment of Osteoclast Differentiation:

-

TRAP Staining: After several days of culture, cells are fixed and stained for tartrate-resistant acid phosphatase (TRAP), a marker enzyme for osteoclasts. TRAP-positive multinucleated cells are counted as osteoclasts.

-

-

Bone Resorption Assay:

-

Pit Formation Assay: Osteoclast precursor cells are cultured on bone-mimicking substrates (e.g., dentin slices or calcium phosphate-coated plates) with RANKL and this compound. The area of resorption pits formed by mature osteoclasts is visualized and quantified.

-

In Vivo Evidence and Pharmacokinetics: A Knowledge Gap

While the in vitro data for this compound is compelling, a significant knowledge gap exists regarding its efficacy in animal models of arthritis and its pharmacokinetic profile.

-

In Vivo Arthritis Models: To date, there are no published studies that have specifically evaluated the therapeutic effects of isolated this compound in established in vivo models of arthritis, such as collagen-induced arthritis (CIA) or adjuvant-induced arthritis (AIA). However, an ethanol extract of Chrysopogon aciculatus, the plant from which this compound is derived, has shown significant analgesic activity in mice, which was attributed in part to the presence of this compound.[4]

-

Pharmacokinetics and Bioavailability: There is currently no available data on the pharmacokinetics, including absorption, distribution, metabolism, and excretion (ADME), or the oral bioavailability of this compound. Studies on other structurally similar flavonoids, such as acacetin, have indicated poor oral bioavailability (around 2.34% in rats), which may be a hurdle for the development of this compound as an oral therapeutic.[5]

Future Directions and Conclusion

This compound holds considerable promise as a lead compound for the development of a novel anti-arthritic drug. Its well-defined mechanisms of action, targeting both inflammation and bone resorption, make it an attractive candidate for further investigation.

Key areas for future research include:

-

In Vivo Efficacy Studies: Evaluation of this compound in preclinical models of rheumatoid arthritis (e.g., CIA and AIA models) is crucial to validate its therapeutic potential and determine effective dosages.

-

Pharmacokinetic Profiling: Comprehensive pharmacokinetic and bioavailability studies are necessary to understand its ADME properties and to develop suitable drug delivery strategies to overcome potential absorption issues.

-

Quantitative In Vitro Studies: Determination of IC50 values for the inhibition of key inflammatory mediators and osteoclastogenesis will provide a more precise understanding of its potency.

-

Safety and Toxicology: Thorough toxicological studies are required to establish a safe therapeutic window for this compound.

References

- 1. This compound inhibits lipopolysaccharide-mediated inducible nitric oxide synthase and cyclooxygenase-2 expression via suppressing NF-κB and JNK/p38 MAPK activation pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]